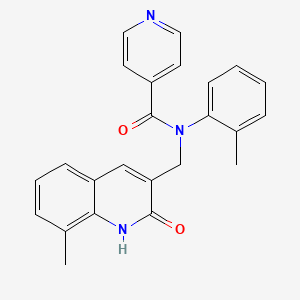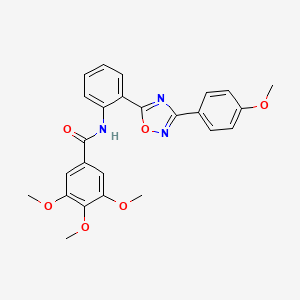
3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as TMOX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is still not fully understood, but it is believed to act by inhibiting the uptake of dopamine by the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various effects depending on the location and function of the dopamine receptors.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of dopamine signaling, and the enhancement of electron-donating properties. However, the exact effects of 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide depend on the concentration, location, and duration of exposure.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its potent and selective inhibition of the dopamine transporter, its anti-cancer properties, and its unique electron-donating properties. However, the limitations of using 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its relatively complex synthesis method, its potential toxicity at high concentrations, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential applications in the treatment of neurological disorders and cancer, and the exploration of its electron-donating properties for use in organic electronics. Further research is also needed to fully understand the mechanism of action of 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its potential side effects.
Synthesis Methods
The synthesis of 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the condensation of 4-methoxybenzaldehyde and 3-amino-5-methylisoxazole in the presence of acetic anhydride to form 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid. The second step involves the coupling of the carboxylic acid with 2-aminodiphenylamine in the presence of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) and N-hydroxysuccinimide (NHS) to form the intermediate compound. The final step involves the acylation of the intermediate compound with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine to form 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide.
Scientific Research Applications
3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. In neuroscience, 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to act as a potent and selective inhibitor of the dopamine transporter, which could potentially lead to the development of new treatments for neurological disorders such as Parkinson's disease and addiction. 3,4,5-trimethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has also been studied for its potential applications in the field of organic electronics due to its unique electron-donating properties.
properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6/c1-30-17-11-9-15(10-12-17)23-27-25(34-28-23)18-7-5-6-8-19(18)26-24(29)16-13-20(31-2)22(33-4)21(14-16)32-3/h5-14H,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHIYYCSRPHRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)
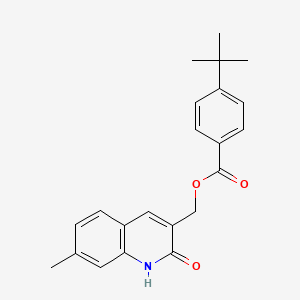




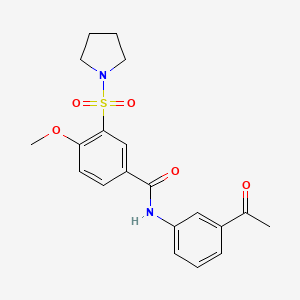
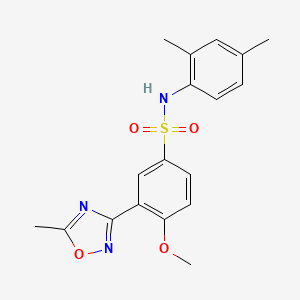
![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)
![N-(butan-2-yl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B7712717.png)

